molecular formula C22H25N3O2S B11314702 N-cyclopropyl-2-(2-{[2-(2,4-dimethylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetamide

N-cyclopropyl-2-(2-{[2-(2,4-dimethylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetamide

Cat. No.: B11314702
M. Wt: 395.5 g/mol
InChI Key: LKUGYNFNZDBOIR-UHFFFAOYSA-N
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Description

N-CYCLOPROPYL-2-(2-{[2-(2,4-DIMETHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)ACETAMIDE is a complex organic compound that belongs to the class of benzodiazole derivatives. This compound is characterized by its unique structure, which includes a cyclopropyl group, a dimethylphenoxyethyl group, and a benzodiazole moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

Molecular Formula

C22H25N3O2S

Molecular Weight

395.5 g/mol

IUPAC Name

N-cyclopropyl-2-[2-[2-(2,4-dimethylphenoxy)ethylsulfanyl]benzimidazol-1-yl]acetamide

InChI

InChI=1S/C22H25N3O2S/c1-15-7-10-20(16(2)13-15)27-11-12-28-22-24-18-5-3-4-6-19(18)25(22)14-21(26)23-17-8-9-17/h3-7,10,13,17H,8-9,11-12,14H2,1-2H3,(H,23,26)

InChI Key

LKUGYNFNZDBOIR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OCCSC2=NC3=CC=CC=C3N2CC(=O)NC4CC4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-CYCLOPROPYL-2-(2-{[2-(2,4-DIMETHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Introduction of the Dimethylphenoxyethyl Group: This step involves the reaction of the benzodiazole intermediate with 2-(2,4-dimethylphenoxy)ethyl halide in the presence of a base such as potassium carbonate.

    Attachment of the Cyclopropyl Group: The cyclopropyl group is introduced through a nucleophilic substitution reaction using cyclopropylamine.

    Final Acetylation: The final step involves the acetylation of the intermediate compound using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-CYCLOPROPYL-2-(2-{[2-(2,4-DIMETHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting ketones or aldehydes to alcohols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Potassium carbonate, sodium hydroxide.

    Acids: Hydrochloric acid, sulfuric acid.

Major Products Formed

    Sulfoxides and Sulfones: Formed through oxidation reactions.

    Alcohols: Formed through reduction reactions.

    Substituted Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

N-CYCLOPROPYL-2-(2-{[2-(2,4-DIMETHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals targeting specific biological pathways.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-CYCLOPROPYL-2-(2-{[2-(2,4-DIMETHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The benzodiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The phenoxyethyl group may enhance the compound’s lipophilicity, facilitating its cellular uptake and distribution. The cyclopropyl group can contribute to the compound’s stability and resistance to metabolic degradation.

Comparison with Similar Compounds

Similar Compounds

    N-CYCLOPROPYL-2-(2-{[2-(2,4-DIMETHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)ACETAMIDE: Unique due to its specific combination of functional groups and structural features.

    2-(2-{[2-(2,4-DIMETHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)ACETAMIDE: Lacks the cyclopropyl group, which may affect its stability and biological activity.

    N-CYCLOPROPYL-2-(2-{[2-(PHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)ACETAMIDE: Lacks the dimethyl groups on the phenoxy moiety, potentially altering its chemical and biological properties.

Uniqueness

The uniqueness of N-CYCLOPROPYL-2-(2-{[2-(2,4-DIMETHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)ACETAMIDE lies in its specific structural features, which confer distinct chemical reactivity and biological activity

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